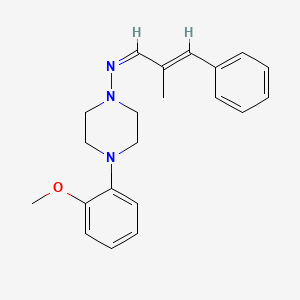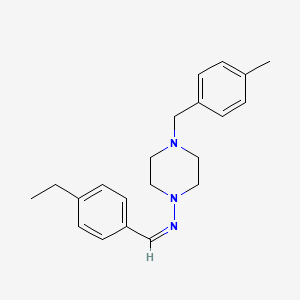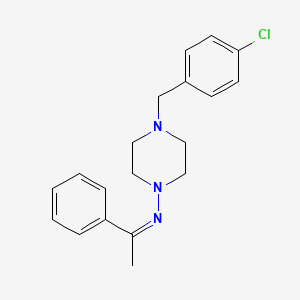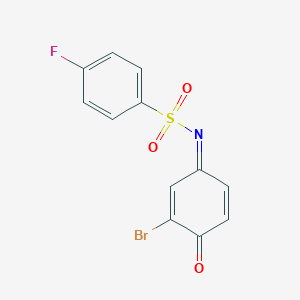
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. MPP+ is a toxic compound that has been shown to selectively damage dopaminergic neurons, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
作用機序
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ works by selectively binding to and damaging dopaminergic neurons. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of mitochondrial complex I, which leads to the generation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
This compound+ has been shown to selectively damage dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This can result in a range of physiological effects, including motor dysfunction, cognitive impairment, and behavioral changes.
実験室実験の利点と制限
One of the main advantages of using 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ in lab experiments is its ability to selectively damage dopaminergic neurons. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and testing potential treatments. However, this compound+ is a toxic compound that must be handled with care, and its use in lab experiments requires strict safety protocols.
将来の方向性
There are a number of future directions for research on 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+. One area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of this compound+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential use of this compound+ in the development of new drugs for the treatment of cancer and other diseases.
合成法
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ is typically synthesized through a multi-step process involving the reduction of a precursor compound, N-methyl-4-phenylpyridinium (this compound+), using a reducing agent such as sodium borohydride. The resulting compound is then treated with an aldehyde to form the final product, this compound+.
科学的研究の応用
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ has been widely studied for its potential use in scientific research, particularly in the field of neurodegenerative disorders such as Parkinson's disease. This compound+ has been shown to selectively damage dopaminergic neurons, which are the cells that are primarily affected in Parkinson's disease. This makes this compound+ a valuable tool for studying the underlying mechanisms of Parkinson's disease and testing potential treatments.
特性
IUPAC Name |
(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-18(16-19-8-4-3-5-9-19)17-22-24-14-12-23(13-15-24)20-10-6-7-11-21(20)25-2/h3-11,16-17H,12-15H2,1-2H3/b18-16+,22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDDABBWJWRCMV-XPAFPMRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(3-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5911889.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)


![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)

![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)


![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)


![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)